

# Application Note & Protocol: Extraction of 8(R)-Hydroxyoctadecanoic Acid from Fungal Cultures

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## Compound of Interest

Compound Name: **8(R)-Hydroxyoctadecanoic acid**

Cat. No.: **B15602165**

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

**8(R)-Hydroxyoctadecanoic acid** (8-HODE) is an oxidized fatty acid (oxylipin) with potential biological activities that is produced by various fungal species. Notably, the take-all fungus of wheat, *Gaeumannomyces graminis*, and the common mold *Aspergillus nidulans* have been identified as producers of 8-HODE.<sup>[1][2][3]</sup> This document provides a detailed protocol for the cultivation of these fungi, followed by the extraction, purification, and quantification of 8(R)-HODE. The methodology is designed to yield a highly purified product suitable for downstream applications in research and drug development.

## Data Presentation

The following table summarizes the expected yields and purity at different stages of the extraction and purification process. These values are estimates based on typical laboratory-scale fungal cultures and purification schemes. Actual yields may vary depending on the specific fungal strain, culture conditions, and extraction efficiency.

Parameter	Fungal Culture	Crude Lipid Extract	SPE Purified Extract	Final Purified 8-HODE
Producing Organism	Gaeumannomyces graminis	-	-	-
Culture Volume	1 L	-	-	-
Dry Mycelial Biomass	5 - 10 g	-	-	-
Total Lipid Content (% of dry weight)	5 - 15%	-	-	-
Expected Yield	-	250 - 1500 mg	50 - 300 mg	1 - 10 mg
Purity	-	<1%	5 - 20%	>95%

## Experimental Protocols

### Part 1: Fungal Culture and Biomass Production

This part of the protocol describes the cultivation of *Gaeumannomyces graminis* for the production of 8-HODE.

#### 1.1. Media Preparation:

- Potato Dextrose Agar (PDA) for solid cultures:
  - Potato infusion: 200 g/L
  - Dextrose: 20 g/L
  - Agar: 15 g/L
  - Autoclave at 121°C for 15 minutes.
- Potato Dextrose Broth (PDB) for liquid cultures:
  - Potato infusion: 200 g/L

- Dextrose: 20 g/L
- Autoclave at 121°C for 15 minutes.

### 1.2. Fungal Inoculation and Growth:

- Inoculate *Gaeumannomyces graminis* on PDA plates and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.[4]
- Aseptically cut out several agar plugs (approximately 5 mm in diameter) from the growing edge of the mycelium.
- Transfer the agar plugs to a 2 L flask containing 1 L of sterile PDB.
- Incubate the liquid culture at 25°C in a shaking incubator at 150 rpm for 10-14 days.[5]

## Part 2: Extraction of Crude Lipids

This section details the extraction of the total lipid fraction containing 8-HODE from the fungal culture.

### 2.1. Harvesting of Fungal Biomass:

- Separate the fungal mycelium from the culture broth by vacuum filtration through a Büchner funnel lined with filter paper.
- Collect the culture filtrate (supernatant) and the mycelial biomass separately.
- Freeze-dry the mycelial biomass for 48 hours until a constant weight is achieved.

### 2.2. Lipid Extraction:

- Grind the freeze-dried mycelium into a fine powder.
- Transfer the powdered mycelium to a flask and add a mixture of chloroform and methanol (2:1, v/v) at a ratio of 20 mL of solvent per gram of dry biomass.
- Stir the suspension for 4 hours at room temperature.

- Filter the mixture to separate the solvent extract from the mycelial debris.
- To the culture filtrate, add an equal volume of ethyl acetate and shake vigorously in a separatory funnel. Allow the layers to separate and collect the upper organic phase. Repeat the extraction twice.
- Combine the mycelial extract and the filtrate extract.
- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipid extract.

## Part 3: Solid-Phase Extraction (SPE) for Partial Purification

This step aims to enrich the crude extract for hydroxy fatty acids and remove non-polar lipids and highly polar compounds.

### 3.1. SPE Cartridge and Solvents:

- SPE Cartridge: C18 reversed-phase, 500 mg bed weight.
- Solvents:
  - Methanol (for conditioning)
  - Water (for conditioning and washing)
  - Hexane (for washing)
  - Ethyl acetate (for elution)

### 3.2. SPE Procedure:

- Conditioning: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of water. Do not allow the cartridge to dry.
- Loading: Dissolve the crude lipid extract in a minimal amount of methanol and dilute with water to a final methanol concentration of less than 10%. Acidify the sample to approximately

pH 3 with dilute HCl.[\[6\]](#) Load the acidified sample onto the conditioned C18 cartridge.

- Washing:
  - Wash the cartridge with 5 mL of water to remove salts and other highly polar compounds.
  - Wash the cartridge with 5 mL of hexane to elute non-polar lipids such as triglycerides.
- Elution: Elute the hydroxy fatty acids with 10 mL of ethyl acetate.
- Evaporate the ethyl acetate under a stream of nitrogen to obtain the partially purified 8-HODE fraction.

## Part 4: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

The final purification of 8-HODE is achieved by preparative reversed-phase HPLC.

### 4.1. HPLC System and Conditions:

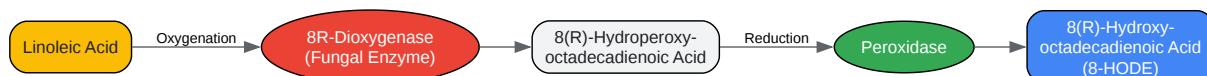
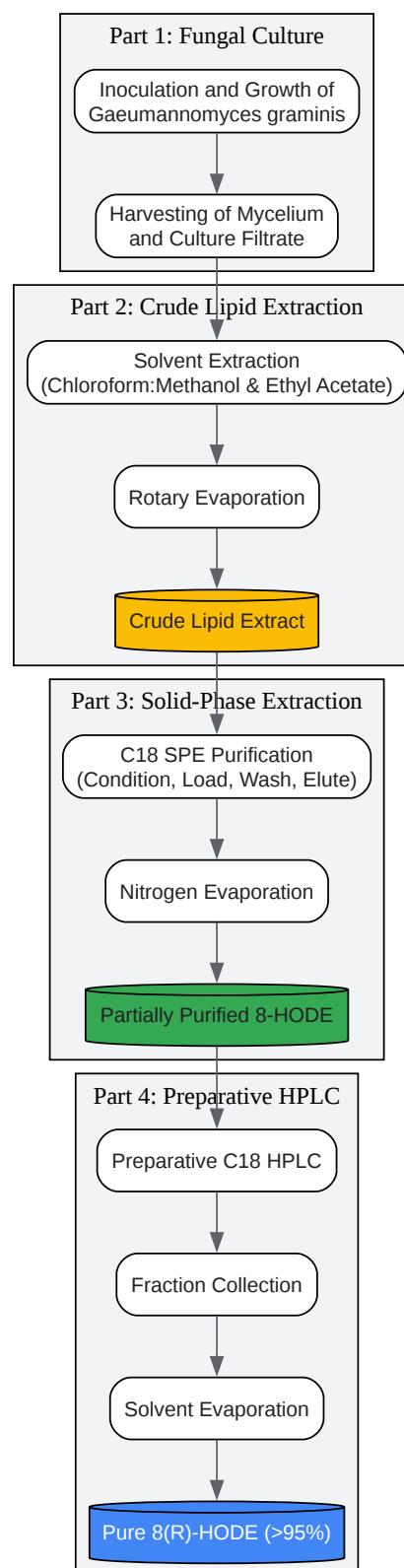
- Column: C18, 5 µm particle size, 250 x 21.2 mm.[\[7\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water.[\[7\]](#)
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[\[7\]](#)
- Gradient:
  - 0-5 min: 40% B
  - 5-25 min: 40% to 95% B
  - 25-30 min: 95% B
  - 30.1-35 min: 40% B (re-equilibration)
- Flow Rate: 15 mL/min.[\[7\]](#)
- Detection: UV at 210 nm.

- Injection Volume: 500 - 1000  $\mu$ L (depending on sample concentration).

#### 4.2. Purification Procedure:

- Dissolve the SPE-purified extract in a small volume of the initial mobile phase composition (60% A, 40% B).
- Filter the sample through a 0.45  $\mu$ m syringe filter before injection.
- Inject the sample onto the preparative HPLC system.
- Collect fractions corresponding to the peak of interest (8-HODE). The retention time will need to be determined by analytical HPLC with a standard if available.
- Pool the fractions containing pure 8-HODE and evaporate the solvent to obtain the final product.
- Confirm the identity and purity of the final product by analytical HPLC, mass spectrometry, and NMR.

## Visualizations



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